3-chloro-N-methyl-N-(trifluoromethyl)aniline
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Overview
Description
3-chloro-N-methyl-N-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group, a chlorine atom, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is used to couple a trifluoromethyl group to the aniline ring . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-methyl-N-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The chlorine atom on the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an organic solvent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-methyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-methyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine and methyl groups contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)aniline: Similar structure but lacks the chlorine and methyl groups.
2-methyl-3-(trifluoromethyl)aniline: Similar structure but with a methyl group at a different position.
4-chloro-3-(trifluoromethyl)aniline: Similar structure but with the chlorine atom at a different position.
Uniqueness
3-chloro-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both chlorine and methyl groups on the aniline ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7ClF3N |
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Molecular Weight |
209.59 g/mol |
IUPAC Name |
3-chloro-N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c1-13(8(10,11)12)7-4-2-3-6(9)5-7/h2-5H,1H3 |
InChI Key |
FKCHLRKKXKPONV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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